molecular formula C16H17FN2O3S2 B4903722 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE

Cat. No.: B4903722
M. Wt: 368.5 g/mol
InChI Key: BZLWEEUBJRZZHS-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone is a complex organic compound with the molecular formula C16H17FN2O3S2 This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a thienylmethanone moiety

Mechanism of Action

Without specific studies or data on this compound, it’s challenging to predict its mechanism of action. The biological activity of a compound depends on its structure and the target it interacts with in the body .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the thienylmethanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c1-12-2-7-15(23-12)16(20)18-8-10-19(11-9-18)24(21,22)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLWEEUBJRZZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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